molecular formula C16H21NO2S B120935 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol CAS No. 154325-32-3

8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol

Cat. No. B120935
M. Wt: 291.4 g/mol
InChI Key: UGSRDPGGJRFDGW-YYFZDKIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is a chemical compound that has been studied extensively by researchers due to its potential applications in various fields. This compound is also known as Tolylsulfinylquinolinol and is a derivative of quinolinol.

Scientific Research Applications

8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis.

Mechanism Of Action

The mechanism of action of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been suggested that it may act by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol in lab experiments is its potential use as a chiral ligand in asymmetric synthesis. It has also been found to have anti-inflammatory, antioxidant, and antitumor properties. However, one limitation of using this compound in lab experiments is its low yield during synthesis.

Future Directions

There are several future directions for the study of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use as a chiral ligand in asymmetric synthesis. Additionally, further studies are needed to determine its potential applications in the treatment of inflammatory disorders and cancer.

Synthesis Methods

The synthesis of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol involves the reaction of 4-tolylsulfinyl-2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The yield of the product is around 60-70%.

properties

CAS RN

154325-32-3

Product Name

8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol

Molecular Formula

C16H21NO2S

Molecular Weight

291.4 g/mol

IUPAC Name

(4aR,8S)-8-[(S)-(4-methylphenyl)sulfinyl]-3,4,5,6,7,8-hexahydro-2H-quinolin-4a-ol

InChI

InChI=1S/C16H21NO2S/c1-12-5-7-13(8-6-12)20(19)14-4-2-9-16(18)10-3-11-17-15(14)16/h5-8,14,18H,2-4,9-11H2,1H3/t14-,16+,20+/m0/s1

InChI Key

UGSRDPGGJRFDGW-YYFZDKIDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)[C@H]2CCC[C@@]3(C2=NCCC3)O

SMILES

CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O

Other CAS RN

154325-32-3

synonyms

(4aR,8R,SR)-8-(p-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a quinolinol
8-(4-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol
8-TS-octahydro-4a-quinolinol

Origin of Product

United States

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